molecular formula C20H27N7O3 B5172698 N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine

Cat. No.: B5172698
M. Wt: 413.5 g/mol
InChI Key: OPLHFVNEXYMQRV-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine: is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, an oxadiazole ring, and a pyrazine ring, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Piperazine Derivative: This step involves the reaction of 2-phenoxyethylamine with piperazine under controlled conditions to form the intermediate compound.

    Oxadiazole Ring Formation: The intermediate is then reacted with appropriate reagents to form the oxadiazole ring.

    Pyrazine Ring Formation: Finally, the compound is subjected to conditions that facilitate the formation of the pyrazine ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could result in the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.

    Industry: It may find use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methoxypropyl)-2-(piperazin-1-yl)acetamide: This compound shares the piperazine and methoxypropyl groups but lacks the oxadiazole and pyrazine rings.

    N-(3-Methoxypropyl)-1,4-phenylenediamine dihydrochloride: This compound has a similar methoxypropyl group but differs in the core structure.

Uniqueness

N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine is unique due to its combination of three distinct ring systems (piperazine, oxadiazole, and pyrazine) and the presence of both methoxypropyl and phenoxyethyl groups. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-methoxypropyl)-5-[4-(2-phenoxyethyl)piperazin-1-yl]-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O3/c1-28-14-5-8-21-19-20(23-18-17(22-19)24-30-25-18)27-11-9-26(10-12-27)13-15-29-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLHFVNEXYMQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=NON=C2N=C1N3CCN(CC3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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